molecular formula C22H22N2O4 B11509252 6-methoxy-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one

6-methoxy-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one

Cat. No.: B11509252
M. Wt: 378.4 g/mol
InChI Key: KLBQHDYEZVLHFY-UHFFFAOYSA-N
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Description

6-methoxy-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also features a methoxy group at the 6-position, a piperazine moiety substituted with a 4-methylphenyl group, and a carbonyl group linking the piperazine to the chromen-2-one core. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group at the 6-position using methyl iodide and a base such as potassium carbonate.

    Attachment of the Piperazine Moiety: The piperazine moiety can be introduced via a nucleophilic substitution reaction, where the chromen-2-one derivative is reacted with 1-(4-methylphenyl)piperazine in the presence of a suitable base.

    Formation of the Carbonyl Linkage: The final step involves the formation of the carbonyl linkage between the piperazine and the chromen-2-one core, which can be achieved through a coupling reaction using a carbonylating agent such as phosgene or triphosgene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The piperazine moiety can undergo substitution reactions, where the 4-methylphenyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions can be facilitated by nucleophiles such as amines and thiols under basic conditions.

Major Products

    Oxidation: Formation of 6-hydroxy-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one.

    Reduction: Formation of 6-methoxy-3-{[4-(4-methylphenyl)piperazin-1-yl]hydroxymethyl}-2H-chromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-methoxy-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential pharmacological activities. The presence of the piperazine moiety, which is known for its bioactivity, makes it a candidate for the development of new drugs targeting various biological pathways.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The chromen-2-one core is a common motif in many bioactive molecules, and modifications to this structure can lead to the discovery of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 6-methoxy-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets in the body. The piperazine moiety can interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects. The chromen-2-one core can also interact with enzymes and other proteins, affecting their function and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-3-{[4-(4-bromophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one
  • 6-methoxy-3-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one
  • 6-methoxy-3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one

Uniqueness

The uniqueness of 6-methoxy-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one lies in its specific substitution pattern. The presence of the 4-methylphenyl group on the piperazine moiety can lead to distinct pharmacological properties compared to other similar compounds. This specific substitution can affect the compound’s binding affinity to molecular targets, its metabolic stability, and its overall bioactivity.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

6-methoxy-3-[4-(4-methylphenyl)piperazine-1-carbonyl]chromen-2-one

InChI

InChI=1S/C22H22N2O4/c1-15-3-5-17(6-4-15)23-9-11-24(12-10-23)21(25)19-14-16-13-18(27-2)7-8-20(16)28-22(19)26/h3-8,13-14H,9-12H2,1-2H3

InChI Key

KLBQHDYEZVLHFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O

Origin of Product

United States

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